molecular formula C9H16N2O4 B1148832 tert-butyl N-[(2S,3S)-1-hydroxy-2-methyl-4-oxoazetidin-3-yl]carbamate CAS No. 162426-40-6

tert-butyl N-[(2S,3S)-1-hydroxy-2-methyl-4-oxoazetidin-3-yl]carbamate

Cat. No.: B1148832
CAS No.: 162426-40-6
M. Wt: 216.23434
InChI Key:
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Description

tert-Butyl N-[(2S,3S)-1-hydroxy-2-methyl-4-oxoazetidin-3-yl]carbamate: is a compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxy group, and an azetidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S,3S)-1-hydroxy-2-methyl-4-oxoazetidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with suitable azetidinone derivatives. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . The reaction proceeds through Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a one-pot process .

Industrial Production Methods: Industrial production of this compound can be achieved through similar synthetic routes, with optimizations for large-scale production. The reaction conditions are typically mild, and the process avoids the use of toxic reagents, making it environmentally friendly and suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(2S,3S)-1-hydroxy-2-methyl-4-oxoazetidin-3-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation with tert-butyl hydroperoxide leads to the formation of tert-butyl esters .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(2S,3S)-1-hydroxy-2-methyl-4-oxoazetidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and protein-ligand interactions. Its unique structure allows it to interact with various biological targets.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of drugs targeting specific enzymes and receptors.

Industry: In the industrial sector, this compound is used as a chemical intermediate in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale production processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S,3S)-1-hydroxy-2-methyl-4-oxoazetidin-3-yl]carbamate involves its interaction with specific molecular targets. The compound can inhibit or activate enzymes by binding to their active sites. It can also interact with receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[(2S,3S)-1-hydroxy-2-methyl-4-oxoazetidin-3-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

IUPAC Name

tert-butyl N-[(2S,3S)-1-hydroxy-2-methyl-4-oxoazetidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O4/c1-5-6(7(12)11(5)14)10-8(13)15-9(2,3)4/h5-6,14H,1-4H3,(H,10,13)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHJMVYSNXQXKI-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)N1O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](C(=O)N1O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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